molecular formula C21H18N6O4 B12169375 N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

Cat. No.: B12169375
M. Wt: 418.4 g/mol
InChI Key: SLRLXPGTWQZIBT-UHFFFAOYSA-N
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Description

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a complex organic compound characterized by its unique structure involving indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide typically involves the condensation of appropriate indole derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide apart is its specific structural configuration, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H18N6O4

Molecular Weight

418.4 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]propanediamide

InChI

InChI=1S/C21H18N6O4/c1-10-3-5-14-12(7-10)18(20(30)22-14)26-24-16(28)9-17(29)25-27-19-13-8-11(2)4-6-15(13)23-21(19)31/h3-8,22-23,30-31H,9H2,1-2H3

InChI Key

SLRLXPGTWQZIBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O

Origin of Product

United States

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